4-(4-Bromo-2,6-difluorobenzyl)morpholine
Overview
Description
4-(4-Bromo-2,6-difluorobenzyl)morpholine is a chemical compound characterized by its unique structure, which includes a morpholine ring and a bromo-fluoro benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromo-2,6-difluorobenzyl)morpholine typically involves the reaction of 4-bromo-2,6-difluorobenzyl chloride with morpholine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane or acetonitrile is common.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Bromo-2,6-difluorobenzyl)morpholine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted morpholines or benzyl derivatives.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its effects on cellular processes and potential as a biochemical reagent.
Medicine: Research is ongoing to evaluate its therapeutic potential, including its use as a drug precursor or in drug delivery systems.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(4-Bromo-2,6-difluorobenzyl)morpholine exerts its effects involves its interaction with specific molecular targets and pathways. The bromo-fluoro benzyl group can influence the binding affinity and selectivity of the compound towards certain enzymes or receptors, leading to its biological activity.
Comparison with Similar Compounds
4-(4-Bromo-2,6-difluorobenzyl)morpholine is unique due to its specific structural features. Similar compounds include:
4-(Bromomethyl)morpholine: Lacks the fluorine atoms, leading to different reactivity and biological activity.
2,6-Difluorobenzylmorpholine: Does not have the bromo group, resulting in variations in chemical properties and applications.
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Properties
IUPAC Name |
4-[(4-bromo-2,6-difluorophenyl)methyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF2NO/c12-8-5-10(13)9(11(14)6-8)7-15-1-3-16-4-2-15/h5-6H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXXUBUNRAGOPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=C(C=C2F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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